molecular formula C16H20FN3O3S B2405763 2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1211800-18-8

2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No. B2405763
M. Wt: 353.41
InChI Key: CFEOSUMOPUXHKV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a heterocyclic organic compound that contains an oxadiazole ring and a piperidine ring.

Scientific Research Applications

Antibacterial Activity

1,3,4-Oxadiazole bearing compounds, including those similar to 2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, have shown promising results in antibacterial studies. For instance, various N-substituted derivatives of this class demonstrated moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016), (Rehman et al., 2016).

Anticancer Potential

Some derivatives of 1,3,4-oxadiazole, structurally related to the compound , have been evaluated as potential anticancer agents. Specifically, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids showed promising anticancer activity in vitro, indicating potential for further exploration in cancer treatment research (Rehman et al., 2018).

Antifungal Applications

Compounds with a 1,3,4-oxadiazole structure have exhibited antifungal properties. A novel series containing 1,2,3-triazole and piperidine rings demonstrated significant in vitro antifungal activities, suggesting their potential as antifungal agents (Sangshetti & Shinde, 2011).

Molecular Docking and Ligand-Binding Studies

Molecular docking studies of 1,3,4-oxadiazole derivatives, including those structurally related to the compound , have provided insights into ligand-BChE binding affinity and orientation in active sites of human proteins. This research is crucial for understanding the molecular mechanisms of action of these compounds (Khalid et al., 2016).

Herbicidal Activity

Derivatives of 1,3,4-oxadiazole have also been explored for their herbicidal activity. Research on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring has demonstrated moderate to high levels of activity against various weeds, indicating their potential as herbicides (Tajik & Dadras, 2011).

Structure and Reactivity Analysis

Studies involving crystal structure and DFT calculations of compounds related to 2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole have provided valuable information on the reactivity and interaction sites of these molecules, enhancing our understanding of their chemical properties (Kumara et al., 2017).

properties

IUPAC Name

2-(4-fluorophenyl)-5-(1-propan-2-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O3S/c1-11(2)24(21,22)20-9-7-13(8-10-20)16-19-18-15(23-16)12-3-5-14(17)6-4-12/h3-6,11,13H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEOSUMOPUXHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

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